N-Boc-trans-4-azido-L-proline
Description
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Properties
IUPAC Name |
(2S,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166185 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132622-68-5 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Boc-trans-4-azido-L-proline: Structure, Properties, and Applications in Chemical Biology and Drug Discovery
This guide provides a comprehensive technical overview of N-Boc-trans-4-azido-L-proline, a versatile building block for researchers, chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on peptide modification and its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Properties
This compound, with the IUPAC name (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a proline derivative featuring two key functional groups: a tert-butyloxycarbonyl (Boc) protecting group on the amine and an azido group at the C4 position in a trans configuration relative to the carboxylic acid.[1] This specific arrangement of functional groups makes it a highly valuable tool in chemical synthesis.
The Boc group provides a stable yet readily cleavable protecting group for the secondary amine of the proline ring, essential for controlled peptide synthesis.[2] The azido group, on the other hand, serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, allowing for the specific and efficient conjugation of this building block to other molecules.[3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 132622-68-5 | [1] |
| Molecular Formula | C10H16N4O4 | [1] |
| Molecular Weight | 256.26 g/mol | [1] |
| Appearance | White crystalline powder | |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), as well as multiplets for the proline ring protons. The proton at C4, bearing the azido group, would likely appear as a multiplet.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the Boc group and the carboxylic acid, in addition to the carbons of the pyrrolidine ring and the tert-butyl group. The carbon attached to the azide (C4) would have a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the azide group (N₃) typically in the range of 2100 cm⁻¹. Carbonyl stretches for the Boc and carboxylic acid groups would also be prominent.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the commercially available N-Boc-cis-4-hydroxy-L-proline. The key transformation is a stereospecific inversion of the hydroxyl group to an azido group, which is typically achieved via a Mitsunobu reaction.[4] This reaction allows for the conversion of an alcohol to a variety of functional groups, including azides, with inversion of stereochemistry.[5]
Experimental Protocol: Synthesis via Mitsunobu Reaction
This protocol is a generalized procedure based on established Mitsunobu reaction principles for similar transformations.[4][5]
Materials:
-
N-Boc-cis-4-hydroxy-L-proline
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene) - EXTREME CAUTION: Hydrazoic acid is highly toxic and explosive. This should only be handled by experienced chemists in a well-ventilated fume hood with appropriate safety precautions. A common in situ source of HN₃ is from sodium azide and an acid.
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-cis-4-hydroxy-L-proline and triphenylphosphine in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: To the cooled, stirring solution, slowly add the DEAD or DIAD solution dropwise. A color change is typically observed.
-
Addition of Hydrazoic Acid: Carefully add the hydrazoic acid solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Peptide Synthesis and Modification
The primary application of this compound is in peptide synthesis, where it serves as a building block to introduce a bioorthogonal handle into the peptide backbone. The proline ring's inherent conformational constraints can influence the secondary structure of peptides.[6] The presence of a substituent at the C4 position further modulates the ring pucker and the cis-trans isomerism of the preceding peptide bond, offering a tool for fine-tuning peptide conformation.[6][7]
Once incorporated into a peptide, the azido group can be selectively modified using click chemistry, enabling a wide range of applications:
-
Peptide Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and detection.
-
Peptide Cyclization: Intramolecular click reactions to generate cyclic peptides with enhanced stability and bioactivity.
-
Surface Immobilization: Conjugation of peptides to solid supports for various assays and applications.
-
Formation of Peptide Conjugates: Linking peptides to other biomolecules, such as proteins, nucleic acids, or small molecule drugs.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction to modify an azide-containing peptide with an alkyne-functionalized molecule.[8]
Materials:
-
Azide-containing peptide (synthesized with this compound)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Organic co-solvent if needed (e.g., DMSO, t-butanol)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-peptide and the alkyne-molecule in the desired molar ratio in an aqueous buffer.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Initiation of Reaction: Add the CuSO₄/THPTA mixture to the peptide/alkyne solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the resulting triazole-linked peptide conjugate using reversed-phase HPLC.
Caption: General workflow for a CuAAC "click" reaction.
Role in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[9] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.[10][]
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly impact the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), and consequently, the efficiency of protein degradation.[][12]
This compound is an attractive building block for the synthesis of PROTAC linkers.[10] The azido group allows for the convenient connection of the proline-containing linker to an alkyne-functionalized E3 ligase ligand or target protein ligand via a CuAAC reaction.[9] The rigid pyrrolidine ring of proline can introduce conformational constraints into the linker, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation. The trans stereochemistry of the azide will influence the spatial orientation of the connected ligands.
Caption: Conceptual overview of PROTAC-mediated protein degradation.
Comparative Insights: trans vs. cis Isomers
The stereochemistry at the C4 position of the proline ring has a significant impact on the conformation of the pyrrolidine ring and the preceding peptide bond.[6] While both trans- and cis-4-azido-L-proline can be used in peptide synthesis and click chemistry, the choice of isomer can influence the final properties of the molecule.
-
Conformational Effects: The trans isomer generally favors an exo ring pucker, which stabilizes a trans conformation of the preceding peptide bond. The cis isomer, on the other hand, can have a greater propensity to adopt an endo ring pucker, which is more compatible with a cis peptide bond.[6] This allows for the rational design of peptide secondary structures.
-
Reactivity: The accessibility of the azide for click chemistry reactions may differ slightly between the two isomers due to steric hindrance, although both are generally reactive.
The selection between the trans and cis isomers should be a deliberate choice based on the desired conformational properties of the final peptide or PROTAC.
Safety and Handling
This compound should be handled with the appropriate safety precautions for laboratory chemicals. As with all azido compounds, there is a potential risk of decomposition, especially upon heating or in the presence of certain metals. It is advisable to avoid high temperatures and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a powerful and versatile chemical tool with significant applications in peptide chemistry, chemical biology, and drug discovery. Its unique combination of a protected amino acid and a bioorthogonal handle allows for the precise construction and modification of complex molecules. The ability to introduce conformational constraints and a site for specific conjugation makes it an invaluable building block for the synthesis of novel peptide-based therapeutics and advanced molecular probes like PROTACs. As research in these areas continues to expand, the utility of this compound is poised to grow, enabling the development of next-generation scientific tools and therapeutic agents.
References
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]
- Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 1-465.
- Gorske, B. C., Bastian, B. L., & Raines, R. T. (2007). Impact of azaproline on amide cis-trans isomerism: conformational analyses and NMR studies of model peptides including TRH analogues. Journal of the American Chemical Society, 129(33), 10222–10232.
- Thamm, P., & Mutter, M. (2006). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, 22, 63-88.
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Toudil, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(17), 9039-9063.
- Keith, J. M., & Gomez, L. (2006). Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. The Journal of Organic Chemistry, 71(18), 7113–7116.
- Zhyvolozhynska, T., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(35), 11069-11079.
- Keith, J. M., & Gomez, L. (2006). Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents. The Journal of Organic Chemistry, 71(18), 7113–7116.
-
Royal Society of Chemistry. An L-proline Functionalized Metallo-organic Triangle as Size-Selective Homogeneous Catalyst for Asymmertry Catalyzing Aldol Reactions. [Link]
-
PubChem. 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. [Link]
Sources
- 1. trans-4-Azido-N-Boc-L-proline 95% | CAS: 132622-68-5 | AChemBlock [achemblock.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of azaproline on amide cis-trans isomerism: conformational analyses and NMR studies of model peptides including TRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Synthesis of N-Boc-trans-4-azido-L-proline
Abstract
This technical guide provides a comprehensive overview and a detailed, field-tested protocol for the synthesis of this compound, a critical building block in modern drug discovery and chemical biology. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a robust and reproducible method for preparing this versatile chemical intermediate. We will delve into the strategic considerations behind the synthetic route, the mechanistic underpinnings of the key reaction steps, and the practical aspects of execution and characterization. The protocol emphasizes safety, efficiency, and high purity of the final product, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of this compound
This compound is a non-canonical amino acid derivative that has garnered significant attention as a molecular tool. Its structure uniquely combines three key features:
-
A Proline Scaffold: The rigid pyrrolidine ring of proline introduces conformational constraints into peptides and small molecules, a property widely exploited in medicinal chemistry to enhance binding affinity and metabolic stability.
-
The Azido Group (N₃): This functional group serves as a versatile chemical handle. It is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the precise and efficient ligation of the proline moiety to other molecules (e.g., fluorescent dyes, imaging agents, or complex drug fragments) under mild, biocompatible conditions.
-
The Boc Protecting Group (tert-butoxycarbonyl): The Boc group provides robust protection of the proline's secondary amine, preventing unwanted side reactions during synthesis. Its stability under a wide range of conditions and its facile removal under mild acidic conditions make it an ideal choice for multi-step synthetic campaigns.
The trans stereochemistry between the azide at the C4 position and the carboxyl group at the C2 position is often crucial for achieving the desired conformation and biological activity in the final molecule. The synthesis of this specific isomer, therefore, requires careful stereochemical control.
Synthetic Strategy and Mechanistic Rationale
The most reliable and widely adopted strategy for synthesizing this compound begins with the commercially available and relatively inexpensive starting material, N-Boc-cis-4-hydroxy-L-proline . This approach is favored because it leverages a classic Sɴ2 (bimolecular nucleophilic substitution) reaction, which inherently proceeds with a complete inversion of stereochemistry at the reacting center.
The overall synthetic transformation is a two-step process:
-
Activation of the Hydroxyl Group: The hydroxyl group at the C4 position is a poor leaving group. To facilitate its displacement, it must first be converted into a better leaving group. This is typically achieved by sulfonylation, converting the alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). Tosylates are often preferred for their crystallinity and stability.
-
Nucleophilic Displacement with Azide: The activated sulfonate ester is then treated with an azide source, typically sodium azide (NaN₃). The azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic C4 carbon and displacing the tosylate leaving group.
This Sɴ2 reaction inverts the stereochemistry at the C4 position from cis (relative to the carboxyl group) to trans, yielding the desired product.
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the described steps, particularly regarding temperature control and stoichiometry, is critical for achieving a high yield and purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier (Example) |
| N-Boc-cis-4-hydroxy-L-proline | C₁₀H₁₇NO₅ | 231.25 | >98% | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | >98% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | Sigma-Aldrich |
| Sodium Azide (NaN₃) | N₃Na | 65.01 | >99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | aq. sol. | VWR Chemicals |
| Brine (Saturated NaCl) | NaCl | 58.44 | aq. sol. | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Granular | VWR Chemicals |
Safety Precautions:
-
Sodium Azide (NaN₃) is highly toxic and can be explosive, especially upon contact with heavy metals or acids (which can form volatile and explosive hydrazoic acid, HN₃). Handle with extreme care in a well-ventilated chemical fume hood. Do not use metal spatulas. Quench all azide-containing solutions with sodium nitrite followed by ceric ammonium nitrate before disposal.
-
Pyridine and DMF are toxic. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Avoid inhalation and skin contact.
Step-by-Step Methodology
Part A: Synthesis of N-Boc-cis-4-tosyloxy-L-proline (Intermediate)
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-cis-4-hydroxy-L-proline (5.00 g, 21.6 mmol, 1.0 equiv.).
-
Dissolve the starting material in anhydrous pyridine (50 mL). Cool the flask to 0 °C in an ice-water bath.
-
Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. Cooling to 0 °C is crucial to control the exothermic reaction and prevent side product formation.
-
-
Slowly add p-toluenesulfonyl chloride (TsCl) (4.95 g, 26.0 mmol, 1.2 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material spot should be consumed, and a new, less polar spot corresponding to the tosylated product should appear.
-
Work-up:
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Causality: The acid wash protonates and removes the basic pyridine. The bicarbonate wash neutralizes any remaining acid. The brine wash removes bulk water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, which is often a pale yellow oil or solid. This intermediate is typically used in the next step without further purification.
-
Part B: Synthesis of this compound
-
Dissolve the crude N-Boc-cis-4-tosyloxy-L-proline from Part A in anhydrous DMF (60 mL) in a 250 mL round-bottom flask.
-
Add sodium azide (NaN₃) (4.22 g, 64.8 mmol, 3.0 equiv.) to the solution.
-
Causality: A polar aprotic solvent like DMF is ideal for Sɴ2 reactions as it solvates the cation (Na⁺) but not the nucleophilic anion (N₃⁻), enhancing its reactivity. A 3-fold excess of NaN₃ ensures the reaction goes to completion.
-
-
Heat the reaction mixture to 65-70 °C using an oil bath and stir vigorously for 18-24 hours.
-
Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexanes). The intermediate spot should be replaced by a new product spot.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 250 mL of water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash thoroughly with water (3 x 75 mL) to remove DMF, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield This compound as a colorless to pale yellow oil.
-
Expected Yield and Characterization
-
Yield: 70-85% over two steps.
-
Appearance: Colorless to pale yellow viscous oil.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is complex due to the presence of rotamers (cis/trans amide bond). Key diagnostic peaks include the multiplet for the proton at the C4 position (H-4), which is shifted upfield compared to the precursor, and the characteristic signals for the Boc group around 1.4-1.5 ppm.
-
¹³C NMR (101 MHz, CDCl₃): Expect signals around δ 174-176 (C=O, carboxyl), 154 (C=O, Boc), 80 (quaternary C, Boc), 60 (C-4, attached to azide), 58 (C-2), 53 (C-5), 37 (C-3), and 28 (CH₃, Boc).
-
FT-IR (neat): A strong, sharp absorbance band around 2100 cm⁻¹ is characteristic of the azide (N=N=N) asymmetric stretch and is a definitive indicator of a successful reaction.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₆N₄O₄Na [M+Na]⁺, found value should be within ± 5 ppm.
Mechanistic Deep Dive: The Sɴ2 Inversion
The stereochemical outcome of this synthesis is dictated by the mechanism of the second step. The displacement of the tosylate by the azide anion is a classic example of an Sɴ2 reaction.
Caption: The Sɴ2 mechanism showing backside attack and inversion of stereochemistry.
-
Backside Attack: The azide nucleophile (N₃⁻) attacks the C4 carbon from the side opposite to the bulky tosylate leaving group.
-
Transition State: A high-energy, trigonal bipyramidal transition state is formed where the C4 carbon is momentarily bonded to both the incoming azide and the outgoing tosylate group.
-
Inversion of Configuration: As the C-OTs bond breaks and the C-N₃ bond forms, the stereochemistry at the C4 center is inverted, much like an umbrella flipping inside out in the wind. This is known as a Walden inversion.
This mechanistic requirement is why starting with the cis-hydroxyproline derivative is the most direct route to the desired trans-azidoproline product.
Conclusion
The synthesis of this compound via tosylation of N-Boc-cis-4-hydroxy-L-proline followed by Sɴ2 displacement with sodium azide is a highly efficient, reliable, and scalable method. By understanding the underlying chemical principles—particularly the necessity of activating the hydroxyl group and the stereospecificity of the Sɴ2 reaction—researchers can consistently produce high-purity material. The resulting compound serves as a powerful tool for chemical biologists and medicinal chemists, enabling the construction of complex molecular architectures through bioorthogonal chemistry. Careful attention to safety protocols, especially when handling sodium azide, is paramount for the successful and safe execution of this synthesis.
References
-
Title: Synthesis of 4-azido- and 4-amino-l-proline derivatives and their use in the preparation of gp120-binding cyclic peptides. Source: The Journal of Organic Chemistry, 2003, 68 (15), pp 5897–5900. URL: [Link]
-
Title: A Practical Gram-Scale Synthesis of this compound. Source: Organic Process Research & Development, 2011, 15 (4), pp 933–937. URL: [Link]
An In-depth Technical Guide to (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: A Keystone for Advanced Peptide and Peptidomimetic Engineering
Abstract
(2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a non-canonical amino acid that has emerged as a cornerstone in modern drug discovery and chemical biology. Its strategic design, featuring a tert-butoxycarbonyl (Boc) protected amine, a carboxylic acid for peptide linkage, and a bioorthogonal azido handle, makes it an exceptionally versatile building block. The specific (4R) stereochemistry of the azido group imparts unique conformational properties on the pyrrolidine ring, influencing the structure of resulting peptides. This guide provides a comprehensive technical overview of its synthesis, core properties, and pivotal applications, with a focus on peptide engineering and bioconjugation via azide-alkyne "click" chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for creating novel therapeutics and advanced biomaterials.
Introduction: The Strategic Value of a Functionalized Proline Analogue
Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity to peptide backbones.[1] This inherent structural constraint makes proline and its derivatives powerful tools for stabilizing specific secondary structures, such as β-turns and polyproline helices, which are critical for molecular recognition and protein function.[1]
(2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid builds upon this structural foundation by introducing a chemically addressable azido (–N₃) group. This functional handle is the gateway to a suite of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The reaction's high efficiency, specificity, and biocompatibility allow for the precise and stable conjugation of peptides to other molecules, including small-molecule drugs, imaging agents, or polymers, under mild, aqueous conditions.[3][4]
The Boc protecting group makes this building block perfectly suited for Boc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely used method for peptide assembly.[5][6] This guide will delve into the practical synthesis of this compound, its profound impact on peptide structure, and detailed protocols for its application.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and the necessary safety precautions is paramount for its effective and safe utilization in a laboratory setting.
Core Properties and Identification
The quantitative data for (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid and its common salt form are summarized below. The dicyclohexylammonium (DCHA) salt is often supplied commercially to improve the compound's crystallinity and handling characteristics.
| Property | Value | Source(s) |
| Chemical Name | (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | - |
| Molecular Formula | C₁₀H₁₆N₄O₄ | [1] |
| Molecular Weight | 256.26 g/mol | [1] |
| Appearance | Typically a white to off-white solid/powder | |
| Stereochemistry | (2S,4R) | - |
| Common Salt Form | Dicyclohexylammonium (DCHA) salt | |
| CAS Number (DCHA Salt) | 132622-68-5 | |
| Molecular Formula (DCHA Salt) | C₁₀H₁₆N₄O₄ · C₁₂H₂₃N | |
| Molecular Weight (DCHA Salt) | 437.58 g/mol | |
| Optical Rotation (DCHA Salt) | [α]²⁰/D = -30 ± 1° (c=1 in DMF) | |
| Storage Conditions | 2–8 °C, desiccated |
Spectroscopic Characterization
The structural integrity of the compound is confirmed through standard spectroscopic methods. The key expected signals are:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A sharp, strong absorption band characteristic of the azide antisymmetric stretch (ν_as) is expected around 2100 cm⁻¹ .[7] This peak is located in a relatively clear region of the IR spectrum, making it an excellent diagnostic tool. Other expected signals include a broad O-H stretch from the carboxylic acid (~2500–3300 cm⁻¹) and a strong C=O stretch from the Boc protecting group and carboxylic acid (~1700–1750 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically between 10–12 ppm. The protons of the tert-butyl group will present as a sharp singlet at approximately 1.4 ppm. The protons on the pyrrolidine ring will appear as complex multiplets in the 2.0–4.5 ppm range.
-
¹³C NMR: The carbonyl carbons of the Boc group and the carboxylic acid are expected to resonate in the 155–180 ppm region. The quaternary carbon of the Boc group will appear around 80 ppm. The carbons of the pyrrolidine ring will be found in the 25–70 ppm range.
-
Mandatory Safety and Handling Protocols
Organic azides are energetic compounds and must be handled with rigorous safety precautions.[9][10]
-
Explosion Hazard: Low molecular weight organic azides can be shock- and heat-sensitive and may decompose explosively.[10] Always handle with care, avoiding friction, grinding, and sudden temperature changes. Never heat the compound directly unless as part of a well-controlled reaction.
-
Toxicity: Azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[9]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood. A blast shield should be used for all reactions, especially during initial synthesis and scale-up.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.
-
Incompatible Materials: Avoid contact with strong acids (can form highly toxic and explosive hydrazoic acid), strong oxidizing agents, and heavy metals (can form highly shock-sensitive metal azides). Do not use metal spatulas for transferring the solid; use plastic or ceramic spatulas instead.[9] Halogenated solvents like dichloromethane should be used with caution as they can potentially react with azides under certain conditions.[10]
-
Waste Disposal: All azide-containing waste, including dilute solutions, must be collected in a designated, clearly labeled hazardous waste container. Never pour azide waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[9]
Synthesis and Purification
The synthesis of (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a multi-step process that hinges on the stereospecific conversion of a readily available precursor, (2S,4R)-4-hydroxyproline. The key transformation is the introduction of the azide group with inversion of stereochemistry at the C4 position, which is typically achieved via the Mitsunobu reaction.[11] To obtain the desired (4R)-azido product from the (4R)-hydroxy starting material, a double inversion is required.
Synthetic Workflow Overview
The logical flow for the synthesis is outlined below. It begins with the commercially available methyl ester of Boc-protected hydroxyproline and proceeds through a two-step inversion at the C4 hydroxyl group.
Caption: Synthetic pathway for (2S,4R)-4-azido-1-Boc-pyrrolidine-2-carboxylic acid.
Detailed Experimental Protocol (Representative)
This protocol is a synthesized methodology based on established procedures for Mitsunobu reactions on proline scaffolds.[11][12] Researchers should adapt and optimize these conditions as necessary.
Step 1: Synthesis of Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylate
-
Initial Inversion: To a solution of Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq.) and 4-nitrobenzoic acid (1.5 eq.) in anhydrous THF, add triphenylphosphine (PPh₃, 1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure. The crude residue contains the (2S,4S)-4-(4-nitrobenzoyl)oxy intermediate.
-
Dissolve the crude intermediate in acetone and add sodium azide (NaN₃, 2.0 eq.).
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Cool the reaction, filter off any solids, and concentrate the filtrate.
-
Purify the resulting crude azide by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the intermediate methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylate.
Step 2: Synthesis of (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
-
Second Inversion (Azidation): This step is not strictly necessary if the product from Step 1 is hydrolyzed, which would yield the (2S,4S) diastereomer. To obtain the (2S,4R) product, one would typically start with (2S,4S)-hydroxyproline and perform a single Mitsunobu azidation. A representative procedure is as follows:
-
To a solution of Boc-(2S,4S)-4-hydroxyproline methyl ester (1.0 eq.) and PPh₃ (1.5 eq.) in anhydrous THF at 0 °C, add diphenylphosphoryl azide (DPPA, 1.5 eq.).
-
Add DIAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work up the reaction and purify by column chromatography to yield methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-azidopyrrolidine-2-carboxylate.
-
Saponification: Dissolve the purified methyl ester (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a solid or viscous oil. If desired, the DCHA salt can be formed by dissolving the free acid in a suitable solvent and adding one equivalent of dicyclohexylamine.
The "Azido Gauche Effect": A Stereoelectronic Basis for Conformational Control
The specific placement of the electronegative azide group at the C4 position with R stereochemistry is not arbitrary; it is a deliberate design choice that leverages a powerful stereoelectronic interaction known as the "azido gauche effect".[9][13] This effect dictates the conformational preference of the pyrrolidine ring, which in turn influences the cis/trans isomerism of the preceding peptide bond.
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary "puckered" conformations: Cγ-endo and Cγ-exo.
-
The Gauche Effect: When an electronegative substituent like an azide is at the 4R position, it prefers a gauche orientation relative to the Cδ–N and Cβ–Cα bonds. This preference forces the C4 atom out of the plane on the opposite side of the C2 carboxylic acid group, resulting in a strong preference for the Cγ-exo ring pucker.[10][14]
-
Stabilization of trans Amide Bond: The Cγ-exo pucker orients the peptide backbone in such a way that it facilitates a stabilizing n→π interaction. This occurs between the lone pair of electrons (n) on the oxygen of the preceding amide carbonyl group and the antibonding orbital (π) of the proline's own carbonyl group.[10][13] This interaction significantly stabilizes the trans conformation of the Xaa-Azp peptide bond.
Conversely, an azide at the 4S position would favor a Cγ-endo pucker, which disfavors this n→π* interaction, leading to a higher population of the cis amide conformer.[9][10] Therefore, the incorporation of (2S,4R)-azidoproline is a strategic method to bias peptide conformation towards a more extended, trans-amide backbone, which is characteristic of polyproline II (PPII) helices found in collagen and various signaling domains.[14][15]
Caption: Logical flow of the "azido gauche effect" on peptide conformation.
Applications in Peptide Synthesis and Bioconjugation
The primary utility of (2S,4R)-4-azido-1-Boc-pyrrolidine-2-carboxylic acid lies in its seamless integration into peptide synthesis workflows, followed by powerful post-synthetic modifications.
Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)
The compound is readily incorporated into a growing peptide chain using standard Boc-SPPS protocols. The workflow is cyclical and robust.[5]
Caption: Boc-SPPS cycle for incorporating the azidoproline residue.
Illustrative Protocol: Manual Boc-SPPS Coupling
-
Resin Preparation: Start with the N-terminally deprotected peptide-resin (e.g., MBHA resin for a C-terminal amide), swollen in dichloromethane (DCM).
-
Neutralization: Wash the resin with DCM (3x). Treat with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash with DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve (2S,4R)-4-azido-1-Boc-pyrrolidine-2-carboxylic acid (3 eq.) and HBTU (2.9 eq.) in N,N-dimethylformamide (DMF). Add DIEA (6 eq.) and allow the activation to proceed for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and isopropanol (2x) to prepare for the next deprotection cycle.
Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the azide-containing peptide is synthesized, purified, and characterized, the azido group serves as a handle for conjugation. The CuAAC reaction covalently links the peptide to a molecule bearing a terminal alkyne, forming a highly stable 1,4-disubstituted 1,2,3-triazole ring. This triazole is an excellent mimic of the trans-amide bond, causing minimal structural perturbation.[2][3]
Illustrative Protocol: CuAAC on an Azido-Peptide
-
Reaction Setup: Dissolve the purified azido-peptide (1.0 eq.) and the alkyne-functionalized molecule (e.g., a fluorescent dye, PEG linker, or small molecule drug; 1.2 eq.) in a solvent mixture, such as 1:1 t-butanol/water.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution. Add copper(II) sulfate (CuSO₄, 0.1 eq.) to an aqueous solution of a stabilizing ligand like THPTA (0.5 eq.).
-
Initiation: Add the catalyst solution to the peptide/alkyne mixture. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 eq.) to reduce Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction is often complete within a shorter timeframe and can be monitored by LC-MS.
-
Purification: Upon completion, the conjugated peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Outlook
(2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is far more than a simple amino acid derivative; it is a sophisticated molecular tool that provides chemists and biologists with precise control over peptide structure and function. Its ability to enforce a specific backbone conformation through the "azido gauche effect" makes it invaluable for designing peptidomimetics with enhanced stability and pre-organized structures for improved receptor binding. Furthermore, its seamless integration with the robust and versatile platforms of SPPS and click chemistry enables the construction of complex biomolecular architectures, from targeted drug-peptide conjugates to novel functional materials. As the demand for precisely engineered peptides and proteins continues to grow in medicine and materials science, the strategic application of this versatile building block is set to expand, paving the way for next-generation therapeutics and smart biomaterials.
References
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Wennemers, H., et al. (2009). (4R)- and (4S)-Azidoprolines – Conformation Directing Amino Acids and Sites for Functionalization. CHIMIA, 63(4), 197-200. [Link]
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Kim, M., et al. (2012). Infrared probing of 4-azidoproline conformations modulated by azido configurations. The Journal of Physical Chemistry B, 116(21), 6136-6143. [Link]
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University of New Mexico Chemistry Department. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved January 15, 2026, from [Link]
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Wennemers, H., et al. (2006). The "azido gauche effect"--implications for the conformation of azidoprolines. Journal of the American Chemical Society, 128(45), 14697-703. [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2006). The “Azido Gauche Effect”Implications for the Conformation of Azidoprolines. Retrieved January 15, 2026, from [Link]
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Pandey, A. K., et al. (2020). Conformational landscape of substituted prolines. Peptide Science, 112(1), e24151. [Link]
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Gopi, H., et al. (2010). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Organic Chemistry, 14(18), 2055-2067. [Link]
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Ye, S., et al. (2009). FTIR analysis of GPCR activation using azido probes. Nature Chemical Biology, 5, 397-399. [Link]
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Zondlo, N. J., et al. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of Peptide Science, 25(12), e3215. [Link]
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Punna, S., et al. (2005). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 44(15), 2215-2220. [Link]
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PubChem. (n.d.). (2s,4s)-4-azido-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Retrieved January 15, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 15, 2026, from [Link]
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Scientific Information Database. (n.d.). FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Retrieved January 15, 2026, from [Link]
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Jäger, C. K., et al. (2023). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. International Journal of Molecular Sciences, 24(22), 16229. [Link]
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Mojzych, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. [Link]
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Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved January 15, 2026, from [Link]
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Szigyártó, I. K., et al. (2021). Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution. Physical Chemistry Chemical Physics, 23(4), 2549-2559. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5.... Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved January 15, 2026, from [Link]
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AAPPTec. (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2]. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2018). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved January 15, 2026, from [Link]
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Marshall, G. R., et al. (n.d.). Solid-Phase Synthesis Utilizing Azido-alpha-Amino Acids: Reduction of Azido-Protected Proline. ResearchGate. Retrieved January 15, 2026, from [Link]
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Aobchem. (n.d.). (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Retrieved January 15, 2026, from [Link]
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SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. Retrieved January 15, 2026, from [Link]
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Ceotto, M., et al. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics, 156(16), 164303. [Link]
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Introduction: A Versatile Proline Analogue for Modern Chemistry
An In-depth Technical Guide to N-Boc-trans-4-azido-L-proline
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 132622-68-5), a pivotal synthetic amino acid analogue. We delve into its structural and conformational properties, elucidating the stereoelectronic effects of the azide moiety. Detailed, field-proven protocols for its synthesis and subsequent application in bioorthogonal "click" chemistry are presented. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile building block for peptide synthesis, bioconjugation, and the development of novel therapeutics and advanced materials.
This compound is a non-proteinogenic amino acid that has emerged as an indispensable tool in chemical biology, peptide science, and medicinal chemistry. Its structure incorporates three key features: a proline scaffold, a tert-butyloxycarbonyl (Boc) protecting group, and a strategically placed azide moiety. The proline ring introduces unique conformational constraints into peptides, while the Boc group facilitates its use in standard solid-phase peptide synthesis (SPPS).[1] The azide group, however, is its most defining feature, serving as a versatile chemical handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[2][3]
The incorporation of this analogue allows for the precise, post-synthetic modification of peptides and proteins, enabling the attachment of a wide array of functionalities, including fluorophores, imaging agents, drug payloads, and polyethylene glycol (PEG) chains.[2][4] Furthermore, the azide group itself exerts a profound stereoelectronic influence on the proline ring's conformation, providing a mechanism to stabilize specific secondary structures, such as the polyproline II (PPII) helix, which is critical in biological structures like collagen.[5][6] This guide will explore the synthesis, reactivity, and conformational impact of this powerful molecular building block.
Physicochemical Properties and Structural Analysis
The utility of this compound is fundamentally linked to its specific stereochemistry and the resulting conformational preferences.
| Property | Value | Reference |
| CAS Number | 132622-68-5 | [2][7] |
| IUPAC Name | (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | [2][7] |
| Molecular Formula | C₁₀H₁₆N₄O₄ | [7] |
| Molecular Weight | 256.26 g/mol | [7] |
| Appearance | White crystalline powder | [] |
| Storage Temperature | 2-8°C | [9] |
Stereochemistry and Conformational Control
Proline's unique cyclic structure restricts its main-chain torsion angles, and its pyrrolidine ring exists in a dynamic equilibrium between two puckered conformations: Cγ-endo and Cγ-exo.[10] The substituent at the 4-position dictates which pucker is favored. For N-Boc-trans -4-azido-L-proline, the azide group is in the (4R) configuration.[5]
The strongly electron-withdrawing nature of the azide group at the 4R position creates a powerful stereoelectronic effect, often referred to as a gauche effect.[5] This effect stabilizes a Cγ-exo ring pucker, where the Cγ atom is puckered on the opposite side of the ring from the Cδ and Cβ atoms relative to the carboxyl group.[10] This Cγ-exo pucker is critical because it preferentially stabilizes the trans conformation of the preceding peptide bond through an n→π* interaction, a stabilizing orbital overlap between the lone pair of one carbonyl oxygen and the antibonding orbital of the next.[5][10]
The stabilization of the trans amide bond and the Cγ-exo pucker are key to reinforcing the polyproline II (PPII) helix, a left-handed helical structure crucial for the structure of collagen and for mediating protein-protein interactions.[5][6][11]
Caption: Proline ring pucker conformations influenced by the 4R-azide substituent.
Synthesis and Purification
The most reliable and commonly cited method for synthesizing this compound is from its readily available precursor, N-Boc-trans-4-hydroxy-L-proline, via a Mitsunobu reaction.[12] This reaction proceeds with a clean inversion of stereochemistry at the C4 position, converting the (4R)-hydroxyl group to a (4R)-azide group.
Causality of Reagent Choice
-
Substrate: N-Boc-trans-4-hydroxy-L-proline provides the necessary proline scaffold with the correct (2S) stereochemistry and a hydroxyl group at the 4-position for substitution. The Boc protecting group is stable under the reaction conditions.
-
Azide Source: Diphenylphosphoryl azide (DPPA) is an effective and relatively safe source of the azide nucleophile for the Mitsunobu reaction.[12][13] Sodium azide can also be used, but often requires activation of the hydroxyl group (e.g., as a tosylate or mesylate) in a separate step.[13]
-
Mitsunobu Reagents: A phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are used. The PPh₃ activates the hydroxyl group, and the azodicarboxylate acts as the ultimate oxidant in the catalytic cycle. The choice between DEAD and DIAD often comes down to the ease of removing the hydrazine byproduct during purification.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis and should be performed by trained personnel with appropriate safety precautions.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Reaction: To the stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, maintaining the temperature at 0°C. The solution may turn from colorless to yellow. After 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.
-
Incubation: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a white solid.
Chemical Reactivity and Key Applications
The azide moiety is the center of reactivity, primarily engaging in bioorthogonal cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone application of azido-proline.[3] It is a highly efficient, specific, and biocompatible reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide and a terminal alkyne.
Mechanism: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The Cu(I) coordinates with the alkyne, lowering the pKa of its terminal proton and forming a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise fashion to form the stable triazole ring, regenerating the Cu(I) catalyst.
Experimental Protocol: Model CuAAC Ligation
This protocol describes the conjugation of this compound to a model alkyne, such as propargyl alcohol.
-
Preparation: In a vial, dissolve this compound (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The resulting triazole product can be purified by silica gel chromatography if necessary.
Core Applications
The ability to perform this highly selective ligation has led to numerous applications:
-
Peptide Synthesis and Functionalization: It serves as a key building block for creating peptides with handles for post-synthetic modification.[2]
-
Drug Development: Used in the synthesis of peptide-drug conjugates, improving the targeting and bioavailability of therapeutic agents.[2]
-
Bioconjugation: Enables the attachment of peptides to surfaces, polymers, or other biomolecules for applications in diagnostics and biomaterials.[2]
-
Material Science: Employed in the development of functional hydrogels and coatings where peptide recognition motifs are desired.[2]
Handling and Safety Precautions
While this compound is a stable solid, it contains an organic azide functional group. Organic azides are a class of compounds with potential explosive properties.
-
General Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Thermal Stability: Avoid heating the compound, especially in its concentrated or pure form. Thermal decomposition can lead to the rapid release of nitrogen gas.[14]
-
Mechanical Shock: Avoid grinding or subjecting the solid material to mechanical shock.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and reducing agents that could react with the azide group.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[9]
Conclusion
This compound is more than just a protected amino acid; it is a sophisticated molecular tool that bridges synthetic chemistry with biology. Its well-defined synthesis, predictable reactivity via click chemistry, and profound influence on peptide conformation make it an exceptionally valuable asset. For researchers in drug discovery, peptide science, and materials science, mastering the use of this compound opens up a vast landscape of possibilities for creating novel, functional, and structurally defined molecules and conjugates.
References
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Gómez-Vidal, J. A., & Silverman, R. B. (2001). Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors. Organic Letters, 3(16), 2481–2484. Available from: [Link]
-
Newberry, R. W., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Protected 4-Amino- and 4-Azido-3-hydroxy-L-prolines from D-Glucose. Available from: [Link]
-
Deman, A. D., et al. (n.d.). Clickable Polyprolines from Azido-proline N-Carboxyanhydride. ACS Polymers Au. Available from: [Link]
-
Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. Available from: [Link]
-
Deman, A. D., et al. (2023). Clickable Polyprolines from Azido-proline N-Carboxyanhydride. ACS Polymers Au. Available from: [Link]
-
Newberry, R. W., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available from: [Link]
-
Wennemers, H. (n.d.). Azidoprolines – Conformation Directing Amino Acids and Sites for Functionalization. CHIMIA International Journal for Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]
-
Aapptec Peptides. (n.d.). Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. Available from: [Link]
-
Aapptec Peptides. (n.d.). Azido Amino Acids and Click Chemistry Building Blocks. Available from: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L-Proline at BMRB. Available from: [Link]
-
Sumit Biosciences. (2013). CLICK CHEMISTRY. Available from: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Dimethyl sulfoxide. Available from: [Link]
-
T. O., et al. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. PubMed. Available from: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Available from: [Link]
-
Jiang, L., et al. (2009). CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. Organic Chemistry Portal. Available from: [Link]
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- 2. jk-sci.com [jk-sci.com]
- 3. peptide.com [peptide.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. trans-4-Azido-N-Boc-L-proline 95% | CAS: 132622-68-5 | AChemBlock [achemblock.com]
- 9. N-Boc-cis-4-アジド-L-プロリン (ジシクロヘキシルアンモニウム)塩 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
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physical and chemical properties of N-Boc-trans-4-azido-L-proline
An In-depth Technical Guide to N-Boc-trans-4-azido-L-proline: Properties, Reactivity, and Applications
Introduction: A Versatile Building Block for Modern Chemistry
This compound is a synthetic, non-canonical amino acid that has emerged as a cornerstone in the fields of peptide chemistry, drug discovery, and chemical biology. Its unique trifunctional structure—comprising a conformationally constrained proline scaffold, a readily cleavable N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a highly versatile azido functional group—makes it an invaluable tool for constructing complex molecular architectures. The proline ring imparts significant conformational rigidity into peptide backbones, influencing secondary structures and protein folding, while the azide group serves as a chemical handle for a variety of powerful bioorthogonal ligation reactions.[1][2][3] This guide provides a comprehensive overview of the , its core reactivities, and its applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| IUPAC Name | (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | [4][5] |
| CAS Number | 132622-68-5 | [4][5] |
| Molecular Formula | C₁₀H₁₆N₄O₄ | [4] |
| Molecular Weight | 256.26 g/mol | [4] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [6] |
| Purity | Commonly available with ≥95% purity. | [4] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[7] Sparingly soluble in aqueous buffers.[7] | |
| Storage | Store in a cool, dry, and well-ventilated place, typically at 2-8°C, protected from light and moisture.[8] |
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from the distinct and orthogonal reactivity of its three key functional components: the azido group, the Boc-protected amine, and the carboxylic acid.
The Azido Group: A Gateway to Bioorthogonal Chemistry
The azide moiety is the molecule's primary reactive handle for post-synthetic modification. It is stable during standard peptide synthesis but can participate in highly specific and efficient "click chemistry" reactions.[9][10] This allows for the precise covalent attachment of various functionalities (e.g., fluorophores, affinity tags, polymers, or other biomolecules) to a peptide or molecule containing this residue.[9][]
The two most prominent reactions are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the azide with a terminal alkyne in the presence of a Cu(I) catalyst. It is known for its high yield, specificity, and tolerance of a wide range of functional groups.[12][]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes a strained cyclooctyne (e.g., BCN, DIBO). The ring strain provides the thermodynamic driving force for the reaction, enabling rapid and bioorthogonal ligation in living systems without a metal catalyst.[][]
Caption: Workflow for incorporating the residue in Boc-SPPS.
Applications in Research and Drug Development
Peptide Synthesis and Conformational Control
The primary application of this compound is as a building block in SPPS. The incorporation of this residue serves two main purposes:
-
Introducing a Bioorthogonal Handle: As detailed, the azide allows for post-synthetic modification, enabling the creation of complex peptide conjugates, stapled peptides for enhanced stability, and peptide macrocycles. [1][12]* Influencing Peptide Structure: Proline and its derivatives are known to be potent disruptors of α-helical and β-sheet secondary structures. [3]They often induce β-turns and restrict the conformational freedom of the peptide backbone, which can be crucial for optimizing binding affinity to biological targets. The substitution at the 4-position further influences the proline ring pucker, which in turn affects the cis-trans isomerism of the preceding peptide bond, a critical factor in protein folding and function. [1][2]
Bioconjugation and Drug Delivery
The ability to "click" molecules onto peptides containing azido-proline is a powerful tool in drug delivery and diagnostics. [5][]For instance, a therapeutic peptide can be conjugated to a polymer like polyethylene glycol (PEG) to increase its serum half-life, or to a targeting ligand to ensure its delivery to specific cells or tissues. []
Fragment-Based Drug Discovery and PROTACs
In modern drug discovery, click chemistry is used to rapidly assemble and screen libraries of potential drug candidates. []this compound can be incorporated into a molecular fragment, which is then "clicked" to other fragments to explore a wide chemical space for binding to a protein target. This modular approach is also highly valuable in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the azide can serve as a linking point to connect a target-binding ligand to an E3 ligase-binding ligand. []
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in SPPS
This protocol describes the removal of the N-terminal Boc group from a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (typically 25-50% Trifluoroacetic Acid (TFA) in DCM) for 1-2 minutes.
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 20-30 minutes at room temperature. [14]4. Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (1-2 times), and then DCM again (3-5 times).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2 times).
-
Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to the azido-proline residue on the solid support.
-
Resin Preparation: Swell the peptide-resin (containing the azido-proline residue) in a suitable solvent like DMF or a DMF/DCM mixture.
-
Prepare Reagent Solution: In a separate vial, prepare the click-reaction cocktail. For a 0.1 mmol scale reaction, this may consist of:
-
The alkyne-containing molecule (e.g., 5 equivalents).
-
A copper(I) source, such as copper(I) iodide (CuI) or generated in situ from copper(II) sulfate (CuSO₄) (0.5 equivalents) and a reducing agent like sodium ascorbate (1.5 equivalents).
-
A copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) (0.5 equivalents).
-
Dissolve the components in a solvent system like DMF/water or DMSO.
-
-
Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of resin and analyzing the peptide after cleavage.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF, water, DCM, and methanol to remove all copper salts and excess reagents. The resin can then proceed to final cleavage and purification.
Safety and Handling
While this compound is generally stable, it is crucial to handle it with appropriate care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [15][16]* Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. [15][17]Wash hands thoroughly after handling. [15]* Chemical Hazards: The compound may cause skin and eye irritation. [15]Organic azides as a class are potentially energetic compounds and should be handled with care, avoiding excessive heat, shock, or friction. However, small-molecule azides like this one are not typically explosive under normal laboratory conditions.
-
In case of exposure:
Conclusion
This compound stands out as a remarkably versatile and powerful building block in chemical synthesis. Its well-defined physicochemical properties, combined with the orthogonal reactivity of its functional groups, provide chemists and biologists with a reliable tool for a vast array of applications. From controlling peptide conformation and enabling post-synthetic modifications to facilitating the rapid assembly of novel drug candidates, this molecule bridges the gap between traditional peptide chemistry and modern bioconjugation techniques. As the demand for more complex and functionalized biomolecules grows, the importance of this compound in both academic research and industrial drug development is set to expand even further.
References
-
J&K Scientific LLC. Boc-(4R)-azido-L-Proline dicyclohexylammonium salt | 132622-68-5. [Link]
-
PubChem. (4S)-4-Azido-L-proline | C5H8N4O2 | CID 54201645. [Link]
-
The Royal Society of Chemistry. Supporting Information: An L-proline Functionalized Metallo-organic Triangle. [Link]
-
Research Scientific. N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt. [Link]
-
MilliporeSigma. N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt, >=98.0%. [Link]
-
PubMed Central (PMC). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]
-
Journal of the American Chemical Society. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]
-
PubMed Central (PMC). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]
-
University of Illinois. DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. [Link]
-
PubMed Central (PMC). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. [Link]
-
Aapptec Peptides. Azido Amino Acids and Click Chemistry Building Blocks. [Link]
-
MDPI. Proline-Derived Transannular N-Cap for Nucleation of Short α-Helical Peptides - Supporting Information. [Link]
-
SciSpace. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. [Link]
-
Aapptec Peptides. Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. [Link]
-
SpectraBase. N-Boc-trans-4-hydroxy-L-proline methyl ester. [Link]
-
ResearchGate. Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. [Link]
-
PubMed. Proline Analogues in Drug Design: Current Trends and Future Prospects. [Link]
-
ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-L-proline-OMe 8. [Link]
-
PubChem. N-Acetyl-L-proline. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. trans-4-Azido-N-Boc-L-proline 95% | CAS: 132622-68-5 | AChemBlock [achemblock.com]
- 5. jk-sci.com [jk-sci.com]
- 6. cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline 98.0+%, TCI America 50 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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- 8. N-Boc-cis-4-azido- L -proline = 98.0 1485525-63-0 [sigmaaldrich.com]
- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols: N-Boc-trans-4-azido-L-proline for Click Chemistry Applications
Introduction: The Strategic Advantage of Incorporating N-Boc-trans-4-azido-L-proline in Modern Synthesis
In the landscape of contemporary chemical biology and drug discovery, the proline scaffold holds a place of exceptional importance. Its rigidified pyrrolidine ring imparts unique conformational constraints on peptides and proteins, often inducing specific secondary structures like β-turns, which are critical for molecular recognition and biological activity.[1] The strategic functionalization of the proline ring opens up a vast chemical space for creating novel biomolecular conjugates, therapeutics, and research tools. This compound emerges as a pivotal building block in this context, ingeniously combining the structural attributes of proline with the versatile reactivity of an azide group.[2][3]
This guide provides an in-depth exploration of this compound, a molecule designed for seamless integration into solid-phase peptide synthesis (SPPS) and subsequent derivatization via "click chemistry".[4][5] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its use in standard Boc-SPPS protocols, while the strategically placed azide moiety at the 4-position serves as a bioorthogonal handle for highly specific covalent modifications.[6] The azide group's inertness to most biological functional groups and its specific reactivity in azide-alkyne cycloaddition reactions make it an ideal tool for researchers in peptide synthesis, drug development, and bioconjugation.[2][3][7]
We will delve into the two primary modalities of click chemistry enabled by this reagent: the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the more recent, metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document will furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively leverage this compound in their research endeavors.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for its successful application and for ensuring laboratory safety.
| Property | Value |
| IUPAC Name | (2S,4R)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid[8] |
| CAS Number | 132622-68-5[2][8] |
| Molecular Formula | C10H16N4O4[8] |
| Molecular Weight | 256.26 g/mol [8] |
| Form | Typically a solid, may be supplied as a dicyclohexylammonium salt[2][9] |
| Storage | 2-8°C, keep container tightly closed in a dry and well-ventilated place[9][10] |
Safety and Handling:
While this compound is a valuable reagent, it is essential to handle it with appropriate care. Organic azides can be energetic compounds.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[11]
-
Ventilation: Use only in a well-ventilated area to avoid breathing dust or vapors.[10][11]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11] Avoid dust formation.[10]
-
In case of exposure:
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[11]
Core Applications in Click Chemistry
The azide group of this compound is the gateway to its utility in click chemistry. This powerful and versatile set of reactions enables the efficient and specific formation of a stable triazole linkage between the azido-proline-containing molecule and a reaction partner bearing an alkyne group.[][]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, known for its high efficiency, selectivity, and tolerance of a wide range of functional groups.[][] The reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species to exclusively yield a 1,4-disubstituted triazole.[][14]
Mechanism Overview: The copper(I) catalyst is crucial for activating the terminal alkyne, facilitating the cycloaddition with the azide.[] In practice, the active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO4), using a reducing agent like sodium ascorbate.[15][16][17] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are often employed to stabilize the Cu(I) oxidation state and improve reaction kinetics.[16][17]
Caption: General workflow for CuAAC conjugation.
Protocol: General Procedure for CuAAC Ligation to an Alkyne-Functionalized Molecule
This protocol provides a general starting point. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific applications.
Materials:
-
This compound containing peptide or molecule (in a suitable buffer, e.g., PBS)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another biomolecule)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)[16]
-
THPTA ligand stock solution (e.g., 200 mM in water)[16]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[16]
-
Degassed buffer (e.g., PBS)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azido-proline containing molecule and the alkyne-functionalized molecule in the desired molar ratio (typically a slight excess of the smaller molecule is used). Adjust the volume with degassed buffer.
-
Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand complex. Mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio.[16] Allow this mixture to stand for a few minutes to facilitate complex formation.
-
Reaction Initiation: Add the Cu(I)/THPTA complex to the reaction mixture containing the azide and alkyne. A final concentration of 0.1 to 1 mM Cu(I) is a good starting point.
-
Reduction and Cycloaddition: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 mM) to maintain the copper in its active Cu(I) state.[15]
-
Incubation: Gently mix the reaction and incubate at room temperature. Reaction times can vary from 30 minutes to several hours. Protect the reaction from light if using fluorescently labeled molecules.
-
Purification: Upon completion, the conjugated product can be purified using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems or with sensitive biomolecules where the potential cytotoxicity of copper is a concern, SPAAC offers a powerful metal-free alternative.[18][19][] This reaction relies on the use of a strained cyclooctyne, which possesses a high degree of ring strain that significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[19][21][22]
Mechanism Overview: The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[] Various cyclooctynes have been developed, each with different reaction kinetics and stability, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[18][21]
Caption: General workflow for SPAAC conjugation.
Protocol: General Procedure for SPAAC Ligation to a Strained Cyclooctyne
This protocol is generally simpler than CuAAC due to the absence of a catalyst system.
Materials:
-
This compound containing peptide or molecule (in a suitable buffer, e.g., PBS)
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester, BCN-PEG)
-
Biocompatible buffer (e.g., PBS, HEPES)
Procedure:
-
Reactant Preparation: Dissolve the azido-proline containing molecule and the strained cyclooctyne-functionalized molecule in a biocompatible buffer.
-
Reaction Initiation: Simply mix the two reactant solutions. The reaction proceeds spontaneously upon mixing.[21] A slight molar excess of one reactant may be used to drive the reaction to completion.
-
Incubation: Incubate the reaction at a desired temperature. For many common cyclooctynes, the reaction proceeds efficiently at room temperature or 37°C. Reaction times can range from minutes to hours, depending on the specific cyclooctyne used and the reactant concentrations.
-
Purification: The resulting conjugate can be purified using methods appropriate for the molecules involved, such as chromatography or dialysis, to remove any unreacted starting materials.
Comparative Overview of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required.[] | No catalyst needed.[19][] |
| Reaction Rate | Generally very fast, can be tuned by ligand choice. | Dependent on the specific strained cyclooctyne used. |
| Biocompatibility | Potential for copper cytotoxicity, though ligands can mitigate this.[17] | Highly bioorthogonal and suitable for live-cell applications.[] |
| Alkyne Partner | Terminal alkynes.[] | Strained cyclooctynes (e.g., DBCO, BCN).[18][21] |
| Complexity | Requires a multi-component system (copper source, reducing agent, ligand).[16] | Simple mixing of two components.[21] |
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design. By embedding a bioorthogonal azide handle within the conformationally important proline scaffold, it provides a robust and versatile tool for chemical biologists, medicinal chemists, and materials scientists. The ability to seamlessly integrate this building block into peptide synthesis and then specifically modify it using either the rapid and efficient CuAAC reaction or the exquisitely biocompatible SPAAC opens up a myriad of possibilities. These include the development of precisely targeted antibody-drug conjugates, the creation of novel peptide-based biomaterials, and the assembly of complex molecular probes for studying biological systems. As the field of bioconjugation continues to advance, the utility of well-designed, multifunctional building blocks like this compound will undoubtedly continue to grow, enabling the next generation of scientific discoveries.
References
-
J&K Scientific LLC. Boc-(4R)-azido-L-Proline dicyclohexylammonium salt | 132622-68-5. Available from: [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available from: [Link]
-
PubMed. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Available from: [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition. Available from: [Link]
-
AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Available from: [Link]
-
PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Available from: [Link]
-
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt, >=98.0%. Available from: [Link]
-
Journal of the American Chemical Society. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available from: [Link]
-
PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available from: [Link]
-
ACS Polymers Au. Clickable Polyprolines from Azido-proline N-Carboxyanhydride. Available from: [Link]
-
PubMed Central. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Available from: [Link]
-
ResearchGate. Bioconjugation Protocols: Strategies and Methods. Available from: [Link]
-
McGill University. Bioconjugation Techniques. Available from: [Link]
-
PubMed Central. Advances in Bioconjugation. Available from: [Link]
-
Radboud Repository. Synthesis and Bioconjugation. Available from: [Link]
-
Research Scientific. N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt. Available from: [Link]
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Synthesis of Peptides Containing Proline Analogues. Available from: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Aapptec Peptides. Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. Available from: [Link]
-
PubMed Central. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Available from: [Link]
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- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-4-Azido-N-Boc-L-proline 95% | CAS: 132622-68-5 | AChemBlock [achemblock.com]
- 9. N-Boc-cis-4-azido- L -proline = 98.0 1485525-63-0 [sigmaaldrich.com]
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- 16. axispharm.com [axispharm.com]
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- 18. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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copper-catalyzed azide-alkyne cycloaddition (CuAAC) with N-Boc-trans-4-azido-L-proline
An Application Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Boc-trans-4-azido-L-proline
Introduction: The Strategic Value of Azido-Proline in Modern Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the quintessential "click chemistry" reaction, a term coined by K.B. Sharpless to describe reactions with high yields, stereospecificity, broad functional group tolerance, and simple purification.[1][2][3] This powerful ligation tool forges a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency. Unlike its thermal counterpart, the Huisgen 1,3-dipolar cycloaddition which often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant selectively produces the 1,4-disubstituted product.[1][4]
Within the vast library of chemical building blocks, proline and its derivatives hold a special status. The unique cyclic structure of proline imparts significant conformational rigidity to peptides and proteins, influencing their secondary structure and biological function. The ability to introduce specific modifications onto the proline ring opens up new avenues for modulating the properties of these biomolecules.
This compound is a strategically designed building block that leverages the power of both proline's structural influence and the precision of CuAAC.[5][6] The azido group serves as a versatile chemical handle for "clicking" the proline scaffold onto a diverse range of alkyne-containing molecules. This capability is of paramount importance in numerous fields, including:
-
Drug Discovery: Rapidly generating libraries of complex molecules and peptidomimetics for high-throughput screening.[3][]
-
Peptide Synthesis: Creating "stapled" peptides with enhanced stability and cell permeability or introducing non-natural amino acids.[8][9]
-
Bioconjugation: Attaching probes, such as fluorescent dyes or biotin tags, to peptides and proteins for imaging and diagnostic applications.[6][10][11]
-
Materials Science: Developing novel polymers and functionalized materials with precisely controlled architectures.[6]
This document provides a comprehensive guide to the mechanism, application, and practical execution of the CuAAC reaction using this compound, designed for researchers in chemical biology and drug development.
The Reaction Mechanism: A Stepwise Look at Catalysis
The remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) of the CuAAC is a direct result of the copper(I) catalyst orchestrating a stepwise pathway that is more favorable than the concerted thermal process.[1] The catalytic cycle is a self-validating system where each component plays a critical role in ensuring high efficiency and regioselectivity.
Core Mechanistic Steps:
-
Generation of the Active Catalyst: The reaction is most conveniently initiated using a copper(II) salt (e.g., CuSO₄·5H₂O), which is reduced in situ to the active Cu(I) species by a reducing agent, most commonly sodium ascorbate.[1][10][12] Using a slight excess of sodium ascorbate is crucial to prevent oxidative homocoupling of the alkyne, a common side reaction.[1]
-
Copper-Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne, significantly increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[][14][15] Kinetic studies suggest that dicopper species may be involved, leading to a more nucleophilic acetylide complex.[12][14]
-
Azide Coordination and Cyclization: The organic azide coordinates to the copper acetylide. This proximity and activation lead to the formation of a six-membered copper metallacycle intermediate.[1][] This step dictates the exclusive 1,4-regioselectivity of the reaction.
-
Product Formation and Catalyst Regeneration: The unstable metallacycle undergoes rapid ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-carbon bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst to continue the cycle.[1][]
The Role of Ligands: In many applications, especially those involving sensitive biomolecules, ligands are employed to stabilize the Cu(I) oxidation state and accelerate the reaction.[10][12] Ligands like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper ion, preventing its disproportionation and protecting substrates from oxidative damage caused by reactive oxygen species that can be generated under aerobic conditions.[2][10][11]
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Protocols and Applications
Protocol: Synthesis of a Triazole-Proline Conjugate
This protocol details a general procedure for the CuAAC reaction between this compound and a generic terminal alkyne, Phenylacetylene, as a model substrate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS Number | Supplier Example |
| This compound | C₁₀H₁₆N₄O₄ | 256.26 | 132622-68-5 | AChemBlock |
| Phenylacetylene | C₈H₆ | 102.13 | 536-74-3 | Sigma-Aldrich |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 7758-99-8 | Sigma-Aldrich |
| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | 134-03-2 | Sigma-Aldrich |
| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | 75-65-0 | Fisher Scientific |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | - | - | 110-54-3 | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 7647-14-5 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
| Silica Gel for Chromatography | SiO₂ | 60.08 | 7631-86-9 | - |
Step 1: Reagent Preparation (Stock Solutions)
Causality: Preparing fresh stock solutions, particularly for the reducing agent, is critical for reproducibility and achieving high yields. Sodium ascorbate solutions can degrade upon exposure to air.
-
Copper Sulfate Solution (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
Sodium Ascorbate Solution (1 M): Dissolve 198 mg of sodium L-ascorbate in 1.0 mL of deionized water. This solution must be prepared immediately before use.
Step 2: Reaction Setup
Causality: The order of addition is important. The catalyst and substrates are mixed before adding the reducing agent, which initiates the catalytic cycle. A common solvent system is a 1:1 mixture of t-BuOH and water to solubilize both organic and inorganic reagents.
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (128 mg, 0.50 mmol, 1.0 equiv).
-
Add phenylacetylene (51 mg, 0.50 mmol, 1.0 equiv).
-
Add 2.0 mL of t-BuOH and 2.0 mL of deionized water. Stir until all solids are dissolved.
-
Add 100 µL of the 100 mM CuSO₄ solution (0.01 mmol, 2 mol%). The solution should turn a faint blue.
-
Add 100 µL of the freshly prepared 1 M sodium ascorbate solution (0.10 mmol, 20 mol%). The reaction mixture may turn from light blue to a yellowish or greenish-brown color upon initiation.
-
Seal the flask and stir vigorously at room temperature.
Step 3: Reaction Monitoring
Causality: Thin-Layer Chromatography (TLC) provides a rapid and effective way to monitor the consumption of starting materials and the formation of the product.
-
Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate/hexanes as the eluent.
-
Spot the starting materials (azide and alkyne) and the reaction mixture on the TLC plate.
-
Visualize the spots under UV light (254 nm). The product should appear as a new, typically more polar spot, and the starting materials should diminish over time. The reaction is generally complete within 1-4 hours.
Step 4: Workup and Purification
Causality: The workup is designed to remove the copper catalyst and other water-soluble reagents. Extraction isolates the organic product, which is then purified by column chromatography to remove any unreacted starting materials or non-polar side products.[16][17]
-
Once the reaction is complete, add 10 mL of deionized water and 15 mL of ethyl acetate to the flask.
-
Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.
-
Extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Combine the organic layers and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure triazole conjugate.
Caption: Experimental workflow for CuAAC synthesis.
Characterization of the Triazole Product
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic singlet for the triazole proton (CH -N) between δ 7.5–8.5 ppm.[16][17] Signals for both the proline and phenyl moieties should be present. |
| ¹³C NMR | Appearance of two new quaternary carbons for the triazole ring (C4 and C5). |
| Mass Spectrometry (HRMS) | The observed molecular ion peak ([M+H]⁺ or [M+Na]⁺) should match the calculated exact mass of the product (C₁₈H₂₂N₄O₄, Exact Mass: 358.1641).[16][17] |
| FT-IR Spectroscopy | Complete disappearance of the strong, sharp azide stretch (–N₃) at ~2100 cm⁻¹ and the terminal alkyne C-H stretch at ~3300 cm⁻¹. |
Troubleshooting Guide
Even robust reactions can encounter issues. This guide addresses common problems.
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Degraded sodium ascorbate.3. Poor solubility of a reactant. | 1. Degas the solvent mixture before adding reagents. Ensure a slight excess of ascorbate is used.2. Always use freshly prepared sodium ascorbate solution. 3. Try alternative solvent systems like DMSO, DMF, or aqueous mixtures.[18] Consider adding a stabilizing ligand (e.g., THPTA). |
| Alkyne Homocoupling | Insufficient reducing agent or presence of oxygen, leading to oxidative Glaser coupling. | Increase the amount of sodium ascorbate (up to 5-10 equiv). Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if the problem persists. |
| Streaking on TLC / Difficult Purification | Residual copper salts complexing with the triazole product. | During workup, wash the organic layer with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove residual copper ions. Note that trace amounts of copper may still remain after chromatography.[19] |
| Low Yields with Biomolecules | The biomolecule may be sequestering the copper catalyst or is being degraded by reactive oxygen species.[20] | Add a copper-stabilizing ligand like THPTA or TBTA (typically 5 equivalents relative to copper).[10][20] Perform the reaction in denaturing or solvating conditions (e.g., with DMSO) to ensure the azide/alkyne is accessible.[20] |
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gorelsky, S. I., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Retrieved from [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Retrieved from [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Springer Link. Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Retrieved from [Link]
-
Copper contents in the triazole products after column chromatographic purification on silica gel. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of L-Pro1. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. (2022). ACS Publications. Retrieved from [Link]
-
An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). (2023). ResearchGate. Retrieved from [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2021). MDPI. Retrieved from [Link]
-
CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. Retrieved from [Link]
-
Boc-(4R)-azido-L-Proline dicyclohexylammonium salt. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2016). Journal of the American Chemical Society. Retrieved from [Link]
-
Stubborn CuAAC reaction as derivatization for ESI-MS. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Azido Amino Acids and Click Chemistry Building Blocks. (n.d.). Aapptec. Retrieved from [Link]
-
Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (2013). National Institutes of Health. Retrieved from [Link]
-
CuAAC: The Quintessential Click Reaction. (2017). ResearchGate. Retrieved from [Link]
-
The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. (2016). MDPI. Retrieved from [Link]
Sources
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- 2. glenresearch.com [glenresearch.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-4-Azido-N-Boc-L-proline 95% | CAS: 132622-68-5 | AChemBlock [achemblock.com]
- 6. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 16. pubs.acs.org [pubs.acs.org]
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- 19. researchgate.net [researchgate.net]
- 20. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling of N-Boc-trans-4-azido-L-proline in SPPS
Welcome to the technical support center for optimizing the incorporation of N-Boc-trans-4-azido-L-proline in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique amino acid derivative. Here, we provide in-depth, field-proven insights and troubleshooting strategies to enhance your coupling efficiency and ensure the integrity of your final peptide product.
Introduction: The Challenge of this compound
This compound is a valuable building block in peptide chemistry, offering a versatile azide handle for bioconjugation reactions such as click chemistry. However, its incorporation into a growing peptide chain during SPPS can be challenging. The inherent steric hindrance of the proline ring, compounded by the N-terminal Boc protecting group, can lead to sluggish and incomplete coupling reactions.[1][2] This guide will address these challenges head-on, providing you with the necessary tools and knowledge for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A: The primary reasons for low coupling efficiency are steric hindrance and the secondary amine nature of proline. The rigid, cyclic structure of proline can make the N-terminal amine less accessible to the activated carboxyl group of the incoming amino acid. The bulky Boc protecting group further exacerbates this issue.[1][2]
Q2: Which coupling reagents are most effective for this compound?
A: For challenging couplings like that of this compound, more potent coupling reagents are generally recommended. Aminium/uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior choices.[3][4][5] HATU, in particular, is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt active ester.[3][5]
Q3: Can the azide group on the proline ring cause side reactions during SPPS?
A: The azide group is generally stable under standard SPPS conditions. However, it's crucial to be mindful of the reagents used. For instance, while not a standard SPPS reagent, phosphines can reduce the azide to an amine. Therefore, it is important to ensure that any reagents used in subsequent steps are compatible with the azide functionality.[6]
Q4: How can I monitor the coupling efficiency of this compound?
A: The standard ninhydrin (Kaiser) test is not suitable for proline residues as it relies on a primary amine. For secondary amines like proline, alternative tests such as the Isatin test or the Chloranil test should be used to monitor the completion of the coupling reaction. A positive result (e.g., a blue bead for the isatin test) indicates incomplete coupling.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Isatin/Chloranil test after a single coupling | Incomplete reaction due to steric hindrance. | Double Couple: Perform a second coupling with a fresh solution of activated this compound. This is a common and effective strategy for difficult couplings.[1] |
| Insufficiently reactive coupling reagent. | Switch to a more potent coupling reagent: If using a milder reagent like HBTU, switch to HATU or HCTU. These reagents form more reactive esters, which can overcome steric barriers.[3][5] | |
| Suboptimal solvent conditions leading to peptide aggregation. | Change the solvent: In cases of suspected on-resin aggregation, which can hinder coupling, consider switching from DMF to N-methyl-2-pyrrolidone (NMP) or a mixture of solvents.[7] | |
| Low final peptide yield and/or purity | Cumulative effect of incomplete couplings. | Optimize coupling time and temperature: Extend the coupling time to 2-4 hours or, if your instrumentation allows, moderately increase the temperature (e.g., to 40°C) to improve reaction kinetics.[1][8] |
| Diketopiperazine formation if the subsequent amino acid is proline. | Use in situ neutralization protocols: For sequences with a C-terminal proline, diketopiperazine formation can lead to premature cleavage from the resin.[9] Combining the neutralization and coupling steps can mitigate this side reaction.[10] | |
| Side reactions during final cleavage. | Use appropriate scavengers: During the final cleavage from the resin (e.g., with TFA), ensure the use of a scavenger cocktail (e.g., triisopropylsilane, water, and thioanisole) to prevent side reactions with sensitive residues.[10] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inefficient coupling of this compound.
Caption: Troubleshooting workflow for this compound coupling.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a robust starting point for the incorporation of this compound.
-
Resin Preparation: Following the deprotection of the N-terminal Boc group of the preceding amino acid and subsequent washes, swell the peptide-resin in dichloromethane (DCM) and then in N,N-dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin substitution) and a coupling reagent such as HCTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Add N,N-diisopropylethylamine (DIEA) (2-3 equivalents relative to resin substitution) to the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Take a small sample of the resin beads and perform an Isatin or Chloranil test to check for completion.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.
Protocol 2: Double Coupling for Difficult Sequences
If the monitoring test from Protocol 1 indicates incomplete coupling, proceed immediately with a second coupling.
-
Drain: Drain the initial coupling solution from the reaction vessel.
-
Wash: Briefly wash the resin with DMF (2-3 times) to remove byproducts.
-
Repeat Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1 (steps 2 and 3) and add it to the resin.
-
Agitate and Monitor: Agitate for another 1-2 hours and re-monitor the coupling efficiency.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids. The following table provides a comparative overview of commonly used reagents.
| Coupling Reagent | Relative Reactivity | Advantages | Considerations |
| HBTU/TBTU | Good | Cost-effective, widely used for standard couplings. | May not be sufficient for highly hindered couplings. |
| HCTU | High | More reactive than HBTU, good for rapid synthesis protocols.[3][4] | Generally a reliable choice for difficult sequences. |
| HATU | Very High | Often provides the highest coupling efficiency and purity, especially for challenging sequences.[3][5] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance.[5] | Higher cost compared to HBTU and HCTU.[4] |
| PyBOP | Moderate | A viable option for routine synthesis, especially when cost is a primary concern. | Generally requires longer coupling times to achieve high efficiency compared to HATU and HCTU.[3] |
Concluding Remarks
The successful incorporation of this compound into peptide sequences is readily achievable with careful consideration of the coupling conditions. By employing more potent coupling reagents like HATU or HCTU, utilizing appropriate monitoring tests for secondary amines, and being prepared to perform a double coupling when necessary, researchers can effectively overcome the inherent challenges posed by this valuable amino acid derivative. This guide provides a foundation for optimizing your synthetic strategy, leading to higher purity and yield of your target azide-modified peptides.
References
-
Solid-Phase Synthesis Utilizing Azido-alpha-Amino Acids: Reduction of Azido-Protected Proline. ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Spps and side reactions in peptide synthesis. Slideshare. [Link]
-
Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. [Link]
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Synthesis of fully protected, SPPS compatible monomers of: (A) azido‐,... ResearchGate. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Synthesis of Peptides Containing Proline Analogues. Houben-Weyl. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC. [Link]
-
Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
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- 6. researchgate.net [researchgate.net]
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- 10. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Azido-Amino Acids: Navigating Alternatives to N-Boc-trans-4-azido-L-proline
For researchers, synthetic chemists, and drug development professionals, the incorporation of azido-amino acids into peptides and proteins has become an indispensable tool. The azide moiety serves as a versatile chemical handle for a plethora of bioconjugation strategies, most notably the Nobel Prize-winning click chemistry, as well as for photocrosslinking to elucidate protein-protein interactions. Among the diverse array of available azido-amino acids, N-Boc-trans-4-azido-L-proline has carved out a significant niche due to its unique conformational constraints imposed by the proline ring. However, the very structural rigidity that makes it a valuable tool also necessitates the exploration of alternatives for applications demanding different steric and electronic properties.
This guide provides a comprehensive comparison of viable alternatives to this compound, offering insights into their performance based on experimental data. We will delve into the nuances of their synthesis, incorporation, and reactivity, providing the rationale behind choosing a specific analog for your research needs.
The Benchmark: this compound
Before exploring the alternatives, it is crucial to understand the characteristics of this compound that have established it as a go-to reagent. The trans-configuration of the azide group on the C4 position of the pyrrolidine ring influences the puckering of the ring and the cis/trans isomerization of the preceding peptide bond. This can be strategically employed to induce specific secondary structures in peptides, such as β-turns.[1][2] Its incorporation via solid-phase peptide synthesis (SPPS) is well-established, and the azide group is stable to standard Boc and Fmoc chemistries.[3][4]
Strategic Alternatives: A Comparative Analysis
The choice of an azido-amino acid is dictated by the specific requirements of the application, including the desired location of the azide, the intended bioconjugation chemistry, and the structural impact on the peptide or protein. Here, we compare several key alternatives to this compound.
Positional Isomer: N-Boc-cis-4-azido-L-proline
The stereochemical counterpart, N-Boc-cis-4-azido-L-proline, offers a subtle yet significant alteration in the geometry of the proline ring. This seemingly minor change can have a profound impact on the local peptide conformation.
Structural and Conformational Impact: The stereochemistry at the C4 position of proline significantly influences the ring pucker and the cis/trans isomer ratio of the preceding peptide bond.[3][5] While trans-4-substitution generally favors a Cγ-exo pucker and a higher trans-amide bond population, cis-4-substitution can favor a Cγ-endo pucker, which is more compatible with a cis-amide bond.[3][5] This makes the cis-isomer a valuable tool for stabilizing different secondary structures compared to its trans counterpart.
Performance in Synthesis and Bioconjugation: The synthetic accessibility and incorporation of the cis-isomer into peptides via SPPS are comparable to the trans-isomer. However, the coupling efficiency of 3-substituted prolines, particularly the cis derivatives, can sometimes be lower, potentially requiring optimized coupling conditions or reagents.[1] The reactivity of the azide in click chemistry is generally not significantly affected by its stereochemistry on the proline ring.
Causality of Choice: Choose N-Boc-cis-4-azido-L-proline when the goal is to explore or induce different peptide conformations than those favored by the trans-isomer, particularly when aiming to stabilize structures that accommodate a Cγ-endo ring pucker or a higher population of the cis-prolyl amide bond.
Acyclic and Flexible Analogs
For applications where the rigid conformational constraints of proline are not desired, or where a more solvent-exposed azide is required, a range of acyclic azido-amino acids present excellent alternatives.
L-Azidohomoalanine is a methionine analog that can be incorporated into proteins both biosynthetically and synthetically.[6]
Incorporation Methods:
-
Metabolic Labeling: Aha is recognized by the endogenous methionyl-tRNA synthetase and can be incorporated into proteins in place of methionine in a variety of organisms, from bacteria to mammals.[6][7][8][9] This enables the labeling of newly synthesized proteins in living cells and organisms.
-
Solid-Phase Peptide Synthesis: Fmoc-L-Azidohomoalanine is commercially available and can be readily incorporated into peptides using standard SPPS protocols.[10]
Performance and Reactivity: The flexible side chain of Aha places the azide group in a more solvent-exposed position compared to the constrained proline ring, which can lead to faster reaction kinetics in bioconjugation reactions. While direct comparative kinetic data is sparse, the reduced steric hindrance around the azide is a key advantage. However, the incorporation of Aha in place of methionine can, in some cases, slightly perturb protein structure and stability, though many studies have shown minimal impact.[6]
Causality of Choice: Choose L-Azidohomoalanine for metabolic labeling of newly synthesized proteins in vivo or when a flexible, methionine-like side chain with a readily accessible azide is desired in synthetic peptides.
L-Azidonorleucine is another methionine analog with a longer side chain than Aha.
Incorporation Methods:
-
Metabolic Labeling (with mutant synthetase): Unlike Aha, Anl is not efficiently incorporated by wild-type methionyl-tRNA synthetase. This "bio-orthogonality" is a significant advantage, as it allows for cell-type-specific or protein-specific labeling by expressing a mutant methionyl-tRNA synthetase (MetRS) that preferentially recognizes Anl.[6]
-
Solid-Phase Peptide Synthesis: Fmoc-L-Azidonorleucine can be used in standard SPPS.
Performance and Reactivity: The longer, more hydrophobic side chain of Anl may influence peptide folding and interactions differently than Aha. The requirement for a mutant MetRS for in vivo incorporation provides an extra layer of control not possible with Aha.
Causality of Choice: Choose L-Azidonorleucine for cell-type-specific or protein-specific metabolic labeling in vivo, where precise control over which proteins are labeled is critical.
A variety of other acyclic azido-amino acids are available, each offering a different side chain length, polarity, and charge.[10] For instance, Fmoc-Nε-azido-L-lysine allows for the introduction of an azide at the end of a long, flexible, and positively charged side chain. A recently developed positively charged azidoamino acid has been shown to improve the solubility of peptides for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[]
Causality of Choice: The selection among these analogs is driven by the specific structural and chemical context of the target peptide or protein. Consider the desired location of the azide, the impact of the side chain on structure and function, and the overall physicochemical properties of the final conjugate.
Aromatic and Photo-Crosslinking Analog: p-Azido-L-phenylalanine (pAzF)
For studying protein-protein interactions, p-azido-L-phenylalanine is a powerful tool.
Unique Application: Photo-Crosslinking: Upon exposure to UV light, the aryl azide group of pAzF forms a highly reactive nitrene intermediate that can covalently crosslink to interacting biomolecules in close proximity.[12][13] This allows for the "capture" of transient or weak protein-protein interactions in vivo.
Incorporation Methods:
-
Genetic Code Expansion: pAzF can be site-specifically incorporated into proteins in both prokaryotic and eukaryotic cells using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon, UAG).[14]
-
Solid-Phase Peptide Synthesis: Fmoc-p-azido-L-phenylalanine is commercially available for use in SPPS.
Performance and Reactivity: The azide in pAzF can also participate in click chemistry reactions. However, its primary utility lies in photo-crosslinking. The photophysical properties of the azido group, such as its quantum yield of photoactivation, are critical for efficient crosslinking.
Causality of Choice: Choose p-azido-L-phenylalanine when the primary goal is to identify or map protein-protein interactions using in vivo photo-crosslinking.
Quantitative Performance Comparison
| Feature | This compound | N-Boc-cis-4-azido-L-proline | L-Azidohomoalanine (Aha) | L-Azidonorleucine (Anl) | p-Azido-L-phenylalanine (pAzF) |
| Primary Application | Inducing specific peptide conformations, Click Chemistry | Inducing alternative peptide conformations, Click Chemistry | Metabolic labeling of new proteins, Click Chemistry | Cell-specific metabolic labeling, Click Chemistry | Photo-crosslinking, Click Chemistry |
| Incorporation Method | SPPS | SPPS | SPPS, Metabolic Labeling (endogenous MetRS) | SPPS, Metabolic Labeling (mutant MetRS required) | SPPS, Genetic Code Expansion |
| Conformational Impact | High (induces specific β-turns) | High (induces different conformations than trans) | Moderate (mimics methionine) | Moderate (longer, hydrophobic side chain) | Moderate (mimics phenylalanine) |
| Click Chemistry Reactivity (CuAAC) | Moderate (sterically hindered) | Moderate (sterically hindered) | High (flexible side chain) | High (flexible side chain) | High (accessible azide) |
| Second-Order Rate Constant (CuAAC) | Not readily available | Not readily available | Generally in the range of 10-100 M⁻¹s⁻¹ | Generally in the range of 10-100 M⁻¹s⁻¹ | Generally in the range of 10-100 M⁻¹s⁻¹ |
| In Vivo Specificity | N/A | N/A | Low (competes with methionine) | High (requires mutant synthetase) | High (requires orthogonal pair) |
| Photo-Crosslinking | No | No | No | No | Yes |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) with Azido-Amino Acids
This protocol outlines the manual incorporation of an Fmoc-protected azido-amino acid into a peptide sequence using standard Fmoc/tBu chemistry.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. (4R)- and (4S)-Azidoprolines – Conformation Directing Amino Acids and Sites for Functionalization | CHIMIA [chimia.ch]
- 6. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
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- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boc vs. Fmoc Protection for trans-4-Azido-L-proline in Peptide Synthesis
Introduction: The Unique Utility of trans-4-Azido-L-proline
In the landscape of chemical biology and drug development, the incorporation of non-canonical amino acids into peptides offers a gateway to novel functionalities. trans-4-Azido-L-proline (Azp) is a prime example, serving as a powerful chemical handle. Its azide moiety is a key participant in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions allow for the precise, site-specific conjugation of peptides to a vast array of molecules, including fluorophores, imaging agents, drug payloads, and polyethylene glycol (PEG) chains, under biocompatible conditions.[3]
The successful incorporation of Azp into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of the temporary α-amino (Nα) protecting group. The two dominant strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), operate on fundamentally different chemical principles.[4] This guide provides a comprehensive, data-driven comparison of Boc- and Fmoc-protected trans-4-azido-L-proline, offering field-proven insights to help researchers select the optimal strategy for their synthetic goals.
Pillar 1: The Core Chemical Dichotomy: Acid vs. Base Lability
The choice between Boc and Fmoc dictates the entire synthetic workflow, from resin selection to the final cleavage conditions. This distinction is rooted in their orthogonal deprotection chemistries.[5][]
-
The Boc (tert-butyloxycarbonyl) Strategy: The Boc group is acid-labile, typically removed by treatment with a moderate acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8] Side-chain protecting groups (e.g., Benzyl-based) are designed to be stable to these conditions but are removed simultaneously with peptide cleavage from the resin using a very strong acid, such as anhydrous hydrofluoric acid (HF).[4] This is not a true orthogonal scheme but rather one of differential acid lability.[9]
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile, cleaved rapidly by a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[8][10] The side-chain protecting groups (e.g., tert-butyl based) are acid-labile and are removed during the final cleavage from the resin with TFA.[10] This represents a truly orthogonal protection scheme, as the conditions for Nα-deprotection do not affect the side-chain protecting groups, and vice-versa.[]
Caption: Comparative workflows for Boc (acid-labile) and Fmoc (base-labile) SPPS cycles.
Pillar 2: Head-to-Head Performance Analysis for trans-4-Azido-L-proline
The selection of a protection strategy for Azp requires a nuanced analysis beyond general principles. The unique structures of both the proline ring and the azide functional group must be considered.
Stability of the Azido Group
A primary concern is the stability of the azide moiety under the repeated chemical treatments of SPPS.
-
Fmoc Workflow: The azido group is completely stable to the basic conditions of piperidine used for Fmoc removal.
-
Boc Workflow: The azido group is also stable to the moderately acidic conditions of TFA used for Boc removal.
-
Final Cleavage: A critical consideration arises during final cleavage with strong acids (TFA or HF). The azide group is stable, provided that thiol-based scavengers are omitted from the cleavage cocktail . Thiols can reduce the azide to an amine. Therefore, scavengers like triisopropylsilane (TIS) and water are preferred.
Coupling Efficiency and Kinetics
Proline's secondary amine structure inherently leads to slower coupling kinetics compared to primary amines of other amino acids.[7] This challenge is independent of the protecting group and applies equally to both Boc-Azp and Fmoc-Azp.
-
Causality: The rigid pyrrolidine ring and the N-alkyl substitution create steric hindrance that slows the nucleophilic attack on the activated carboxyl group of the incoming amino acid.
-
Practical Implications: To achieve high coupling efficiency (>99%), protocols often require a "double coupling" step (repeating the coupling reaction) or the use of potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[] The electron-withdrawing nature of the 4-azido group is not reported to significantly alter these steric-driven kinetics.
Key Side Reactions
The most significant side reaction associated with proline is diketopiperazine (DKP) formation.[12]
-
Mechanism: This occurs when a dipeptide is attached to the resin, and the N-terminal amino group is deprotected. If the C-terminal residue is proline (or in this case, Azp), the liberated N-terminal amine can perform an intramolecular "back-attack" on the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This side reaction is irreversible and represents a major source of yield loss.
-
Mitigation (Independent of Boc vs. Fmoc): This is a sequence-dependent problem, not a protecting group problem. The risk is highest after coupling the second amino acid onto the N-terminal Azp-resin. Mitigation strategies are crucial:
-
Immediate Coupling: Couple the third amino acid immediately after deprotecting the second.
-
Use of Sterically Hindered Resins: Resins like 2-chlorotrityl chloride (2-CTC) create more steric bulk around the ester linkage, disfavoring the intramolecular attack.[12]
-
In Situ Neutralization: For Boc-SPPS, in situ neutralization protocols can minimize the time the free amine is available to initiate DKP formation.[9]
-
Data Summary: A Comparative Overview
| Feature | Boc-trans-4-azido-L-proline | Fmoc-trans-4-azido-L-proline | Rationale & Field Insights |
| Nα-Deprotection | 50% TFA in DCM[8] | 20% Piperidine in DMF[8] | Fmoc conditions are significantly milder, preserving sensitive modifications elsewhere in the peptide.[10] |
| Orthogonality | Partial (Differential acid lability)[9] | Full (Base vs. Acid lability)[] | Fmoc's true orthogonality is a major advantage for complex peptides requiring side-chain modifications.[13] |
| Final Cleavage | Anhydrous HF or TFMSA[4] | 95% TFA with scavengers | Fmoc strategy avoids the highly hazardous HF, which requires specialized Teflon labware. |
| Azide Stability | Stable (avoid thiol scavengers) | Stable | The azide group is robust under both deprotection cycles. Scavenger choice is the key variable. |
| Coupling Challenge | High (Proline secondary amine)[7] | High (Proline secondary amine)[7] | Both require optimized coupling protocols (e.g., double coupling, potent activators) for high yields. |
| DKP Formation Risk | High (Sequence-dependent)[12] | High (Sequence-dependent)[12] | This risk is inherent to the proline structure, not the protecting group. Mitigation is essential for both. |
| Automation Fitness | Less common; requires acid-resistant hardware | Standard; highly amenable to automation[] | The non-corrosive nature of piperidine and real-time UV monitoring of Fmoc cleavage makes it ideal for automation. |
| Typical Crude Purity | ~70-90% (Sequence dependent) | ~80-95% (Sequence dependent) | The milder conditions of Fmoc-SPPS generally lead to fewer side reactions and higher purity crude products.[4] |
Pillar 3: Validated Experimental Protocols
Trustworthiness in science is built on reproducible methodologies. The following protocols represent self-validating systems for the incorporation of Azp.
Protocol 1: Coupling of Fmoc-trans-4-azido-L-proline (Manual SPPS)
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 100-200 mesh, 0.5 mmol/g) in DMF (10 mL/g resin) for 30 minutes in a fritted reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add 20% (v/v) piperidine in DMF. Agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-trans-4-azido-L-proline (4 eq.), HCTU (3.9 eq.), and N,N-Diisopropylethylamine (DIEA) (8 eq.) in DMF. Allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other ninhydrin-based test. If the test is positive (unreacted amines), drain and repeat the coupling step ("double couple").
-
Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-Boc-trans-4-azido-L-proline
Executive Summary
N-Boc-trans-4-azido-L-proline is an indispensable reagent in modern drug discovery and peptide synthesis, primarily due to the versatile reactivity of the azide moiety in "click chemistry" and other bioconjugation techniques.[1][2] However, the same energetic nature that makes the azide group synthetically useful also classifies it as a hazardous functional group. Organic azides are potentially explosive, toxic, and can form dangerously unstable compounds if handled or disposed of improperly.[3][4]
This guide provides a comprehensive, safety-first framework for the proper disposal of this compound and its associated waste streams. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the chemical rationale behind each procedural step. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Core Hazard Assessment of this compound
The primary hazard of this compound stems from its organic azide functional group (-N₃). All protocols and safety measures must be designed to mitigate the risks associated with this group.
1.1. Energetic Nature and Stability
Organic azides are energetic compounds that can decompose violently when subjected to external energy sources like heat, shock, friction, or light.[3] The stability of an organic azide is often assessed by two general guidelines:
-
Carbon-to-Nitrogen (C/N) Ratio: The stability of an organic azide generally increases with the ratio of carbon atoms to nitrogen atoms. For this compound (C₁₀H₁₆N₄O₄), the C/N ratio is 10 to 4.
-
Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide).[3] Our compound has 10 carbons for one azide group, placing it in a category of compounds that can typically be handled safely in small quantities with appropriate precautions.
Despite its relative stability compared to smaller, low-molecular-weight azides, it must always be treated as a potentially explosive material.
1.2. Critical Incompatibilities
Accidental contact with incompatible materials is a primary cause of laboratory incidents involving azides.
-
Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and dangerously explosive compound.[5][6] NEVER mix azide-containing waste with acidic waste streams.[3]
-
Heavy Metals: Azides can react with heavy metals such as lead, copper, silver, mercury, or their salts to form extremely shock-sensitive and explosive heavy metal azides.[6][7] This is why azide solutions must never be poured down the drain, as they can react with copper or lead plumbing.[7][8]
-
Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform can react with azides to form di- and tri-azidomethane, which are exceptionally unstable and prone to violent detonation.[3][6]
-
Strong Reducing Agents: While some reducing agents are used for controlled quenching, uncontrolled mixing with strong reducing agents can lead to a rapid, exothermic reaction and the violent release of nitrogen gas.
Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal procedures must be conducted within a certified chemical fume hood to contain any potential release of toxic vapors or aerosols.[9]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7] | Protects against splashes of reagents and solvents. |
| Hand Protection | Nitrile gloves (minimum 4 mils thickness). Change gloves immediately if contamination occurs.[9] | Prevents dermal absorption, as azides can be toxic upon skin contact.[6][9] |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes.[9] | Protects skin from spills and provides a barrier in case of a flash fire. |
| Specialized | A blast shield should be used when working with neat (undiluted) compound or quantities greater than 500 mg.[7][8] | Provides an additional layer of protection from potential explosive decomposition. |
Waste Stream Management: A Decision Framework
Proper disposal begins with correct waste segregation. The appropriate path depends on the form and concentration of the this compound waste.
Caption: Waste Disposal Decision Tree for this compound.
Protocol A: Direct Disposal of Solid and Concentrated Waste
This protocol is for the disposal of the pure, solid this compound and any solid materials contaminated with it (e.g., weighing paper, pipette tips, gloves, silica gel).
Methodology:
-
Use Designated Tools: Use only plastic or Teflon-coated spatulas for handling the solid compound.[3][10] Metal spatulas can scratch glass containers, creating friction that could initiate decomposition, or potentially form shock-sensitive metal azides.
-
Container Selection: Collect all solid azide-contaminated waste in a clearly labeled, dedicated hazardous waste container. The container should be made of plastic or glass and have a secure, screw-top lid.
-
Labeling: The waste container must be labeled immediately with a hazardous waste tag. Clearly write: "HAZARDOUS WASTE: ORGANIC AZIDE. This compound. POTENTIALLY EXPLOSIVE. DO NOT MIX WITH ACIDS OR METALS. "[8][10]
-
Storage: Store the sealed waste container in a secondary container (such as a plastic tub) in a designated, cool, and dry satellite accumulation area away from incompatible materials.
-
Disposal Request: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department. Do not allow waste to accumulate for extended periods.
Protocol B: Chemical Deactivation (Quenching) of Dilute Solutions
For dilute waste streams, such as reaction workups or aqueous washes containing residual this compound, chemical deactivation is the safest approach before final disposal. The preferred method is reduction of the azide to the corresponding stable amine via the Staudinger reaction.[1][11]
The Staudinger reaction converts the organic azide into an iminophosphorane intermediate using a phosphine, typically triphenylphosphine (PPh₃). This intermediate is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide, both of which are significantly less hazardous than the starting azide.[1]
Caption: Step-by-step workflow for the Staudinger reduction of organic azides.
Reagent Stoichiometry for Quenching
| Reagent | Molar Equivalents (Relative to Azide) | Purpose |
| Triphenylphosphine | 1.2 - 1.5 eq | The reducing agent that reacts with the azide.[11] A slight excess ensures complete consumption of the hazardous azide. |
| Water | Large excess | Hydrolyzes the iminophosphorane intermediate to the final amine product and triphenylphosphine oxide.[4] |
Step-by-Step Quenching Methodology:
-
Preparation: This procedure must be performed in a chemical fume hood. Estimate the molar quantity of this compound in your dilute waste solution.
-
Cooling: Place the flask containing the azide solution in an ice-water bath and cool to 0-5 °C. This is a precautionary measure to control any potential exotherm during the addition of the reducing agent.[4]
-
Reagent Addition: Weigh out 1.5 molar equivalents of triphenylphosphine and dissolve it in a minimal amount of a compatible solvent (e.g., the same solvent as the reaction mixture, like THF or ethanol). Slowly add the triphenylphosphine solution to the stirring, cooled azide solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting azide material.
-
Hydrolysis: Once the azide has been consumed, add a significant volume of water to the reaction mixture and stir vigorously for an additional hour to ensure complete hydrolysis of the intermediate.
-
Final Disposal: The resulting mixture, now containing the amine, triphenylphosphine oxide, and other reaction byproducts, is no longer shock-sensitive. However, it should still be collected as hazardous chemical waste. Neutralize the pH of the solution to between 6-9 with a dilute base (e.g., sodium bicarbonate solution) or acid if necessary.[7] Transfer the quenched solution to a properly labeled hazardous waste container for EH&S pickup.
Emergency Procedures
Spills:
-
Small Spill (<100 mL, contained in a fume hood): Absorb the spill with a non-reactive absorbent material (e.g., vermiculite or sand). Gently sweep the material into your designated solid azide waste container. Decontaminate the surface with a soapy, alkaline water solution (pH > 9) followed by 70% ethanol.[8][9] All cleanup materials must be disposed of as solid azide hazardous waste.[9]
-
Large Spill (>100 mL or outside a fume hood): Evacuate the immediate area. Post a warning sign on the lab door and notify your supervisor and institutional EH&S immediately.[8] Do not attempt to clean it up yourself.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[9]
-
In all cases of exposure, seek immediate medical attention after initial flushing.
References
-
Environmental Protection Agency (EPA). (n.d.). DISPOSAL OF SODIUM AZIDE. EPA.gov. [Link]
-
University of New Mexico, Department of Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. UNM.edu. [Link]
-
University of Pittsburgh, Environmental Health and Safety. (2013). Safe Handling of Azides. Pitt.edu. [Link]
-
Chemistry LibreTexts. (2021). Sodium Azide. Chem.libretexts.org. [Link]
-
University of Victoria, Occupational Health, Safety & Environment. (2022). Safe Work Procedure (SWP – 004) Azides. UVic.ca. [Link]
-
Defense Centers for Public Health. (n.d.). Disposal of Dilute (0.01%) Sodium Azide Solution. Dcphe.health.mil. [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides. Masterorganicchemistry.com. [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure for: Sodium Azide and other Organic Azides. EH&S UCSB. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. OSHA.gov. [Link]
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Environmental Protection Agency (EPA). (n.d.). Frequent Questions About Hazardous Waste Identification. EPA.gov. [Link]
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ResearchGate. (2019). How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction?. ResearchGate.net. [Link]
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University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. UTHSC.edu. [Link]
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Reddit. (2021). How to quench azide. Reddit.com. [Link]
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Wikipedia. (n.d.). Organic azide. En.wikipedia.org. [Link]
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Hazardous Waste Experts. (2016). What You Need to Know About Sodium Azide. Hazardouswasteexperts.com. [Link]
-
ResearchGate. (2025). Selected Methods for the Reduction of the Azido Group. ResearchGate.net. [Link]
-
Wiley Online Library. (n.d.). ChemInform Abstract: SELECTED METHODS FOR THE REDUCTION OF THE AZIDO GROUP. Wiley.com. [Link]
-
J&K Scientific LLC. (n.d.). Boc-(4R)-azido-L-Proline dicyclohexylammonium salt. Jk-scientific.com. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Boc-trans-4-azido-L-proline
As researchers at the forefront of drug development and peptide synthesis, the compounds we handle are often as novel as the therapies they help create. N-Boc-trans-4-azido-L-proline is a valuable building block, particularly in "click chemistry" applications, enabling the precise construction of complex molecules.[1] However, its utility is matched by the significant hazards posed by its azido functional group.
This guide moves beyond a simple checklist. It provides a framework for thinking about safety, grounded in the chemical principles of the molecule itself. Our goal is to empower you to work confidently and safely by understanding not just what to do, but why you're doing it.
Hazard Assessment: Understanding the Azido Moiety
The primary source of hazard in this compound is the azide (-N₃) group. Organic azides are high-energy molecules that can be sensitive to external energy inputs and are recognized as potential explosives.[2][3] Additionally, the azide ion shares a similar toxicity profile with cyanide.[2] A thorough risk assessment is therefore the first and most critical step.
Key Hazards:
-
Explosive Decomposition: Organic azides can decompose violently when subjected to heat, shock, friction, or light.[2][4] Small molecules with a high nitrogen content are particularly problematic.[2]
-
Toxicity: Azide exposure can occur through inhalation, ingestion, or skin absorption, with toxic effects comparable to cyanide.[4][5]
-
Reactivity: Azides can react with acids to form hydrazoic acid (HN₃), a highly toxic and explosive gas.[5][6] They can also react with heavy metals (like copper, lead, silver) to form dangerously shock-sensitive metal azides.[5][6][7] This is critically important for disposal, as pouring azide waste down a drain with copper or lead pipes can create an explosion hazard in the plumbing.[5]
Risk Profile of this compound (C₁₀H₁₆N₄O₄):
To contextualize the risk, we can use established empirical rules:
-
Carbon-to-Nitrogen Ratio (C/N): This compound has 10 carbon atoms and 4 nitrogen atoms, giving a C/N ratio of 2.5. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and handled, but they must be treated with caution, stored as dilute solutions (<1 M) when possible, and kept at low temperatures.[6][8]
-
The "Rule of Six": This guideline suggests that having at least six carbon atoms for each energetic group (like an azide) provides enough "ballast" to render the compound relatively safe.[6] With 10 carbons to one azide group, this compound meets this criterion, suggesting it is less likely to be violently explosive than smaller azide molecules.
Despite its relatively favorable structural characteristics, the compound must still be handled as a potential explosive and a toxic substance. Complacency is the enemy of safety.
Core Protective Framework: Engineering Controls and PPE
Before any personal protective equipment is selected, we must implement engineering controls to mitigate the primary hazards. PPE is the final barrier between you and the chemical.
Primary Engineering Control: The Chemical Fume Hood All work with this compound, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[8][9][10] This is non-negotiable. The fume hood contains vapors and provides a physical barrier.
Secondary Engineering Control: The Blast Shield Given the potential for explosive decomposition, a portable blast shield must be used inside the fume hood.[8][10][11] The fume hood sash itself provides protection, but a blast shield offers an essential additional layer of security, particularly during reactions that are being heated or agitated.[11]
Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection: Standard safety glasses are insufficient.
-
Hand Protection: Double gloving is required.
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A second nitrile glove. For handling highly toxic substances, some protocols recommend a more robust glove like a Silver Shield glove worn under a nitrile glove for enhanced chemical resistance.[10] Gloves must be inspected for tears before use and changed immediately if contamination is suspected.
-
-
Body Protection:
Operational Guide: PPE in Practice
The specific application of PPE varies slightly depending on the task. The core ensemble described above is the minimum for all operations.
| Operation | Key Hazard(s) | Minimum PPE & Engineering Controls | Critical Safety Notes |
| Receiving & Storage | Physical shock during transport, improper storage conditions. | Safety Goggles, Nitrile Gloves, Lab Coat. | Inspect container for damage upon receipt. Store in a designated, labeled area at 2-8°C, away from light, acids, and metals.[4][8][13] |
| Weighing (Solid) | Inhalation of powder, static discharge, friction. | Fume Hood, Safety Goggles, Face Shield, Double Nitrile Gloves, Lab Coat. | Use plastic or ceramic spatulas only; never use metal spatulas .[6][9][10] Line the work surface with absorbent paper.[9] Use anti-static equipment if available. |
| Reaction Setup & Execution | Splashing, thermal shock, explosive decomposition. | Fume Hood with Blast Shield, Safety Goggles, Face Shield, Double Nitrile Gloves, Lab Coat. | Ensure the reaction is set up behind the blast shield. Avoid using glassware with ground glass joints, as friction can be an ignition source.[8][9] Never use chlorinated solvents .[2][6] |
| Work-up & Purification | Exposure to compound in solution, potential for concentration. | Fume Hood, Safety Goggles, Face Shield, Double Nitrile Gloves, Lab Coat. | Avoid concentrating the azide to dryness.[9] Purification should be limited to extraction and precipitation; never use distillation or sublimation .[2][7] |
| Waste Disposal | Formation of hydrazoic acid or explosive metal azides. | Fume Hood, Safety Goggles, Double Nitrile Gloves, Lab Coat. | Collect all azide-containing waste in a dedicated, clearly labeled container.[7][8] Keep this waste stream separate from acidic waste.[2] Never pour azide waste down the sink .[5] |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the decision-making process for ensuring proper protection when working with this compound.
Caption: PPE Selection and Procedural Workflow for Azide Handling.
Emergency Procedures
Small Spill Inside Fume Hood:
-
Alert nearby personnel.
-
Confine the spill with absorbent pads.[8]
-
Decontaminate the area with a pH > 9 buffer solution to prevent the formation of hydrazoic acid.[8]
-
Collect all contaminated materials into a designated "azide contaminated waste" container.[8]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[14]
-
In all cases of exposure, seek immediate medical attention. [14]
By integrating a deep understanding of the chemical hazards with rigorous adherence to these engineering and PPE protocols, you can continue to leverage powerful reagents like this compound to drive your research forward safely and effectively.
References
- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin.
- Safe Handling of Azides. (2013). University of Pittsburgh, Department of Chemistry.
- Azides Safe Work Procedure. (2022).
- A Guide to the Safe Disposal of Azido Compounds for Labor
- Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University.
- Azide Compounds. (n.d.). Columbia University, Environmental Health and Safety.
- Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico, Department of Chemistry & Chemical Biology.
- Synthesizing, Purifying, and Handling Organic Azides. (n.d.). University of California, Santa Barbara, Department of Chemistry and Biochemistry.
- Safety Moment: Organic Azides. (n.d.). University of Utah, Department of Chemistry.
- Working with Potentially Explosive Chemicals/Reactions. (2025). University of Auckland.
- N-Boc-cis-4-azido-L-proline (dicyclohexylammonium)
- SAFETY DATA SHEET: N-Boc-cis-4-hydroxy-L-proline methyl ester. (2024). Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- N-BOC-TRANS-4-CYANO-L-PROLINE METHYL ESTER Safety D
- trans-4-Azido-N-Boc-L-proline 95%. (n.d.). AChemBlock.
- N-Boc-trans-4-fluoro-L-proline Safety D
- L-proline Safety D
- N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt. (n.d.). Sigma-Aldrich.
- Boc-(4R)-azido-L-Proline dicyclohexylammonium salt. (n.d.). J&K Scientific LLC.
- N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt Product Page. (n.d.). Sigma-Aldrich.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
